Cas no 1354016-23-1 ([4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester)

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is a chiral cyclohexyl-based compound featuring an amide linkage and a benzyl carbamate protecting group. Its structured design provides stability while allowing selective deprotection for further functionalization. The (S)-2-aminopropionyl moiety introduces stereochemical specificity, making it valuable in peptide synthesis and medicinal chemistry applications. The benzyl ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful as an intermediate in the development of bioactive molecules, where controlled amine reactivity and chiral integrity are critical. Its well-defined structure ensures reproducibility in research and industrial processes.
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester structure
1354016-23-1 structure
商品名:[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
CAS番号:1354016-23-1
MF:C18H27N3O3
メガワット:333.4252846241
CID:2160518

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • [4-((S)-2-amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
    • (1R,4R)-[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
    • (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
    • AM96567
    • AM101994
    • [4-((S)-2-aminopropanylamino)cyclohexyl]methylcarbamic acid benzyl ester
    • (1R,4R)-[4-((S)-2-aminopropanylamino)cyclohexyl]methylcarbamic acid benzyl ester
    • [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
    • インチ: 1S/C18H27N3O3/c1-13(19)17(22)20-15-8-10-16(11-9-15)21(2)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22)/t13-,15?,16?/m0/s1
    • InChIKey: ORFKSILSHDAZLH-JEYLPNPQSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N(C)C1CCC(CC1)NC([C@H](C)N)=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 416
  • トポロジー分子極性表面積: 84.7

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
083873-500mg
4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
1354016-23-1
500mg
£694.00 2022-03-01

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester 関連文献

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl esterに関する追加情報

Introduction to [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester and CAS No. 1354016-23-1

The compound with the CAS number 1354016-23-1 and the product name [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.

In the realm of synthetic organic chemistry, this molecule stands out for its intricate architecture, which combines a cyclohexyl backbone with functional groups that exhibit both flexibility and reactivity. The presence of the (S)-2-amino-propionylamino moiety introduces a stereogenic center, which is crucial for achieving enantioselective synthesis and enhancing the biological activity of the compound. This feature aligns with the growing trend in pharmaceutical research towards the development of enantiomerically pure compounds, which often exhibit superior pharmacological profiles compared to their racemic counterparts.

The benzyl ester functionality at the terminal position of the molecule not only serves as a protecting group but also contributes to the overall solubility and stability of the compound. This is particularly important in pharmaceutical applications, where chemical stability under various storage conditions is a critical factor. The ester group can be selectively hydrolyzed under mild acidic or basic conditions, providing a versatile tool for further chemical manipulation and derivatization.

Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of more complex pharmacophores. Its structural framework allows for modifications at multiple sites, enabling chemists to explore a wide range of biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The cyclohexyl ring, known for its conformational flexibility, can interact with biological targets in multiple ways, potentially enhancing binding affinity and selectivity.

The stereochemistry of the (S)-2-amino-propionylamino group plays a pivotal role in determining the biological efficacy of the compound. Enantioselective synthesis techniques have been employed to produce high-purity enantiomers, which are essential for optimizing drug-like properties such as bioavailability, metabolic stability, and toxicity profiles. Advances in chiral resolution methods have made it possible to isolate enantiomerically pure forms of this compound, paving the way for more targeted drug development strategies.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and industrial chemistry. Its unique structural features make it a valuable building block for designing novel polymers and functional materials. The ability to modify various functional groups within the molecule allows for tailored properties such as thermal stability, mechanical strength, and chemical resistance. These attributes are particularly relevant in developing advanced materials for use in electronics, coatings, and biodegradable polymers.

The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation techniques, have been instrumental in achieving high yields and enantiomeric purity. These advancements not only streamline the synthetic process but also reduce costs associated with producing complex molecules on an industrial scale.

The compound's potential as a lead structure in drug discovery has been further supported by computational modeling studies. Molecular docking simulations have been used to predict interactions between this compound and various biological targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds efficiently before conducting costly wet-lab experiments.

The benzyl ester group serves as a crucial handle for further functionalization during drug development pipelines. Once introduced into a molecular framework, it can be selectively removed under controlled conditions to reveal reactive sites such as carboxylic acids or amine groups. This versatility allows for seamless integration into larger drug candidates while maintaining structural integrity throughout synthetic transformations.

Emerging research also explores the use of this compound as a catalyst or co-catalyst in enzymatic reactions. Its ability to interact with enzymes through both hydrophobic and polar interactions makes it an attractive candidate for designing novel biocatalysts that can accelerate specific chemical transformations under mild conditions. Such applications could revolutionize industrial processes by replacing traditional synthetic methods with more sustainable alternatives.

The environmental impact of synthesizing this compound has been carefully evaluated through green chemistry principles. Efforts have been made to minimize waste generation by optimizing reaction pathways using recyclable catalysts and solvents derived from renewable resources. These sustainable practices align with global initiatives aimed at reducing the ecological footprint of chemical manufacturing while maintaining high standards of product quality.

In conclusion, [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester (CAS No. 1354016-23-1) exemplifies how structural complexity can be leveraged to develop multifunctional compounds with broad applications across pharmaceuticals and materials science. Its unique combination of stereochemical features, functional groups, and synthetic accessibility makes it a valuable asset in modern chemical research programs seeking innovative solutions to complex challenges.

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